molecular formula C22H18ClN3O3S2 B11290848 N-(4-chlorobenzyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-chlorobenzyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11290848
M. Wt: 472.0 g/mol
InChI Key: KDSYNMRDBYUBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives This compound is characterized by its unique structure, which includes a thienopyrimidine core, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Chemical Reactions Analysis

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group to an alcohol.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.

    Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, making it a candidate for drug development.

    Industry: Its unique chemical structure allows it to be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O3S2

Molecular Weight

472.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O3S2/c1-29-17-8-6-16(7-9-17)26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-12-14-2-4-15(23)5-3-14/h2-11H,12-13H2,1H3,(H,24,27)

InChI Key

KDSYNMRDBYUBRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.